

Technical Support Center: Efficient Epilactose Fermentation Using Non-GMO Microorganisms

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Compound of Interest				
Compound Name:	Epilactose			
Cat. No.:	B123685	Get Quote		

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the selection of non-GMO microorganisms for efficient **epilactose** production.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for producing epilactose using non-GMO microorganisms?

A1: The primary method for producing **epilactose** involves the enzymatic conversion of lactose using cellobiose 2-epimerase.[1] Non-GMO microorganisms are typically used as the source of this enzyme. The process generally involves fermenting a selected non-GMO microorganism to produce the enzyme, followed by the enzymatic conversion of lactose to **epilactose**.[2] Some microorganisms can also be used in a subsequent fermentation step to purify **epilactose** by selectively consuming residual lactose.[3][4]

Q2: Which non-GMO microorganisms are known to produce cellobiose 2-epimerase for **epilactose** synthesis?

A2: Several non-GMO microorganisms have been identified as producers of cellobiose 2-epimerase. These include bacteria from the genera Ruminococcus, Flavobacterium, Pedobacter, Caldicellulosiruptor, and Thermoanaerobacterium.[2][5][6] Yeasts such as Saccharomyces cerevisiae can also be used as hosts for the expression of the cellobiose 2-epimerase gene from these bacteria.[4]



Q3: What are the key challenges in producing **epilactose** using non-GMO microorganisms?

A3: Key challenges include the low yield of **epilactose**, the presence of residual lactose and other byproducts, and the purification of **epilactose** from the reaction mixture.[7][8] Optimizing fermentation conditions to maximize enzyme production and ensuring the stability and activity of the enzyme during the conversion process are also significant hurdles.

Q4: How can I increase the yield of **epilactose**?

A4: To increase the yield of **epilactose**, it is crucial to optimize the conditions for the enzymatic conversion, such as temperature, pH, and substrate concentration.[9] The choice of the microorganism and the efficiency of the cellobiose 2-epimerase it produces are also critical factors. Additionally, employing a purification strategy that minimizes the loss of **epilactose**, such as using a microorganism that selectively ferments lactose, can improve the overall yield. [3][8]

Q5: What methods are used to quantify **epilactose** during production?

A5: High-Performance Liquid Chromatography (HPLC) with a Refractive Index (RI) detector is the most common method for quantifying **epilactose**.[10][11] Specific HPLC columns, such as amino HILIC columns, can effectively separate **epilactose** from lactose and other related sugars like lactulose, galactose, and fructose.[12][13]

Troubleshooting Guide



Issue	Possible Cause(s)	Recommended Solution(s)
Low Epilactose Yield	- Suboptimal enzyme activity (incorrect pH, temperature) Low concentration of cellobiose 2-epimerase Inhibition of the enzyme by byproducts.	- Optimize reaction conditions (pH, temperature, buffer system) for the specific cellobiose 2-epimerase being used.[9]- Increase the concentration of the enzyme in the reaction mixture Consider a fed-batch process to maintain optimal substrate and product concentrations.
Incomplete Lactose Conversion	- Insufficient enzyme concentration or reaction time Enzyme denaturation or inactivation.	- Increase the enzyme-to- substrate ratio or extend the reaction time Ensure the reaction conditions are within the stable range for the enzyme.
Presence of Undesired Byproducts (e.g., monosaccharides)	- Hydrolysis of lactose and epilactose by contaminating enzymes (e.g., β-galactosidase).	- Purify the cellobiose 2- epimerase to remove contaminating enzymes Use a microorganism for purification that selectively consumes the byproduct monosaccharides.[4]
Difficulty in Separating Epilactose from Lactose	- Similar chemical properties of epilactose and lactose.	- Employ specialized chromatography techniques, such as those using amino HILIC columns, for better separation.[13]- Utilize a fermentation step with a microorganism that preferentially consumes lactose.[3]



Microbial Contamination during Fermentation

 Non-sterile conditions or improper handling. - Ensure all media, glassware, and equipment are properly sterilized.- Maintain aseptic techniques throughout the fermentation process.

Quantitative Data Presentation

Table 1: Comparison of **Epilactose** Yield from Different Non-GMO Microbial Sources of Cellobiose 2-Epimerase

Microbial Source of Enzyme	Expression Host (if applicable)	Epilactose Yield (%)	Reference
Flavobacterium johnsoniae	Escherichia coli	30-33	[6]
Pedobacter heparinus	Escherichia coli	30-33	[6]
Ruminococcus albus	Not Applicable	42.5 (recovered yield after purification)	[8]
Thermoanaerobacteri um saccharolyticum	Bacillus subtilis	>98 (purity)	[2]
Caldicellulosiruptor saccharolyticus	Saccharomyces cerevisiae	76.4 (recovered yield after purification)	[4]

Experimental Protocols

Protocol 1: Screening of Non-GMO Microorganisms for Cellobiose 2-Epimerase Production

• Isolate and Culture: Obtain pure cultures of non-GMO microorganisms from culture collections or environmental samples. Culture them in appropriate media and conditions to encourage growth.



- Enzyme Extraction: After sufficient growth, harvest the microbial cells by centrifugation. Lyse the cells using physical (e.g., sonication) or chemical (e.g., detergents) methods to release intracellular enzymes.
- Enzyme Activity Assay:
 - Prepare a reaction mixture containing a known concentration of lactose in a suitable buffer.
 - Add the cell lysate (crude enzyme extract) to the reaction mixture.
 - Incubate the mixture at a controlled temperature and pH for a specific duration.
 - Stop the reaction by heat inactivation or by adding a chemical denaturant.
 - Analyze the reaction mixture using HPLC to quantify the amount of epilactose produced.
 [10][12]
- Selection: Select the microorganisms that show the highest conversion of lactose to **epilactose** for further optimization.

Protocol 2: Purification of Epilactose Using a Non-GMO Fermentation Step

- Enzymatic Conversion: Perform the enzymatic conversion of lactose to **epilactose** using cellobiose 2-epimerase, resulting in a mixture containing **epilactose**, residual lactose, and the enzyme.
- Microorganism Selection: Select a non-GMO microorganism that can efficiently ferment lactose but not epilactose. Strains of Lactiplantibacillus plantarum have been identified for this purpose.[3]
- Fermentation:
 - Inactivate the cellobiose 2-epimerase in the reaction mixture, typically by heat treatment.
 - Inoculate the mixture with the selected non-GMO microorganism.

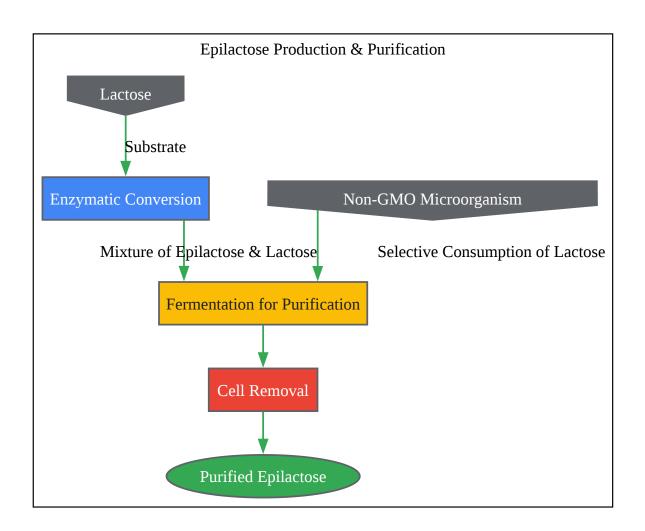


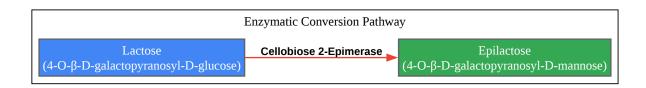
- Ferment under conditions that are optimal for the growth of the microorganism and for lactose consumption.[3]
- Monitoring: Monitor the concentrations of lactose and epilactose throughout the fermentation process using HPLC.
- Harvesting: Stop the fermentation when the lactose concentration is depleted to a desired level.
- Purification: Remove the microbial cells by centrifugation or filtration to obtain a purified
 epilactose solution. Further purification steps, such as chromatography, may be necessary
 to achieve high purity.[8]

Visualizations











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